N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Beschreibung
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c28-21(24-16-4-5-19-20(14-16)32-13-12-31-19)15-33-22-17-2-1-3-18(17)27(23(29)25-22)7-6-26-8-10-30-11-9-26/h4-5,14H,1-3,6-13,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUYOAKKIMCJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant comprehensive investigation.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a cyclopentapyrimidine structure through a sulfanyl acetamide group. The molecular formula is with a molecular weight of approximately 466.61 g/mol. This structure is significant for its potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamides exhibit significant anticancer properties. For instance, compounds containing the benzodioxin structure have been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Huh7 (Liver Cancer) | <10 | Antiproliferative |
| Caco2 (Colorectal) | 8 | Antitumor activity |
| HCT116 (Colorectal) | 6 | Antitumor activity |
| MDA-MB 231 (Breast) | <10 | Antiproliferative |
These findings suggest that the compound could be effective in targeting specific cancer types, warranting further exploration in preclinical models.
Kinase Inhibition
The compound's structural features indicate potential as a kinase inhibitor. In vitro assays have shown that related compounds exhibit selective inhibition against several protein kinases:
| Kinase | IC50 (μM) | Selectivity |
|---|---|---|
| DYRK1A | 0.090 | High selectivity |
| CK1 | >10 | Low activity |
| GSK3α/β | 0.033 | Selective inhibition |
The presence of the morpholine and cyclopentapyrimidine groups may enhance binding affinity and selectivity towards these kinases.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the benzodioxin moiety plays a crucial role in mediating interactions with biological targets. Studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have explored the biological effects of related compounds on cellular systems:
- Study on DYRK1A Inhibition : A compound structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamide exhibited an IC50 value of 0.090 μM against DYRK1A, indicating strong inhibitory activity and potential therapeutic relevance in neurodegenerative diseases where DYRK1A is implicated .
- Antitumor Efficacy in Preclinical Models : In vivo studies demonstrated that a related benzodioxin derivative significantly reduced tumor growth in xenograft models of colorectal cancer. Tumors treated with the compound showed increased apoptosis and decreased proliferation markers compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
